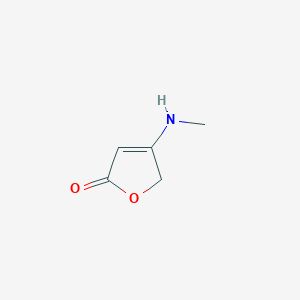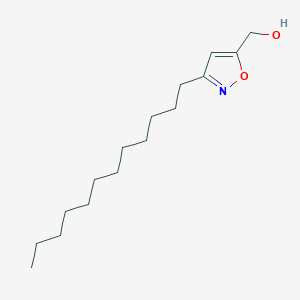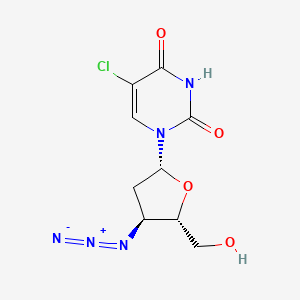
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide
概述
描述
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide is a synthetic organic compound with a thiazole ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide typically involves the reaction of 2-amino-4-methylthiazole with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
科学研究应用
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Amino-4-methyl-N-phenyl-5-pyrimidinecarboxamide: Similar structure but with a pyrimidine ring instead of a thiazole ring.
(2S)-2-Amino-4-methyl-N-phenylpentanamide: A peptide with a similar amino and phenylmethyl substitution but different core structure.
Uniqueness
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide is unique due to its thiazole ring, which imparts specific chemical and biological properties. The presence of the thiazole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
属性
CAS 编号 |
21709-39-7 |
|---|---|
分子式 |
C12H13N3OS |
分子量 |
247.32 g/mol |
IUPAC 名称 |
2-amino-N-benzyl-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3OS/c1-8-10(17-12(13)15-8)11(16)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,15)(H,14,16) |
InChI 键 |
CZIFOKIOABZOAY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)N)C(=O)NCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
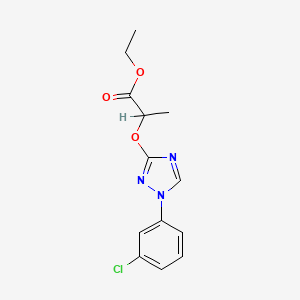
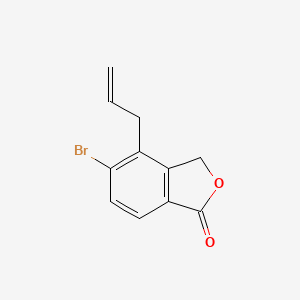
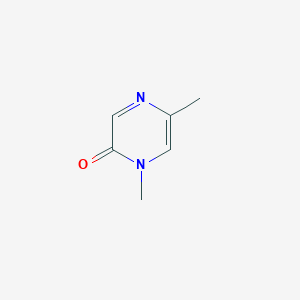
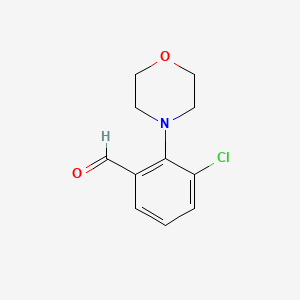
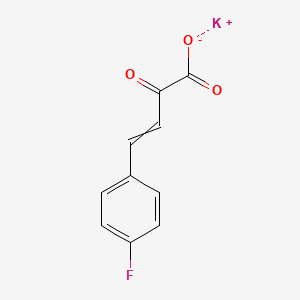
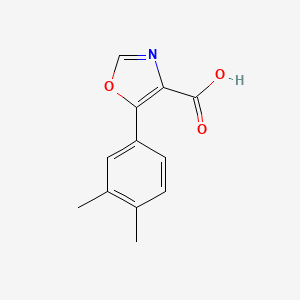
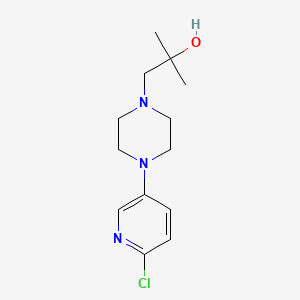
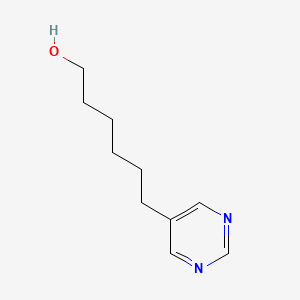
![8-Chloro-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8702579.png)
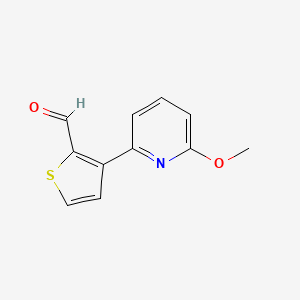
![1-[4-(Hydroxymethyl)phenoxy]propan-2-one](/img/structure/B8702591.png)
